An In-Depth Technical Guide to 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine: Properties, Synthesis, and Biological Significance
An In-Depth Technical Guide to 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine: Properties, Synthesis, and Biological Significance
This guide provides a comprehensive technical overview of 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its core physicochemical properties, established synthetic routes, and analytical methodologies, while also exploring its emerging biological activities and potential as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this specific furazan derivative.
Introduction: The Furazan Scaffold in Medicinal Chemistry
The 1,2,5-oxadiazole (furazan) ring system is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to serve as a bioisostere for other functional groups. Furazan derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, acting as muscarinic agonists, nitric oxide donors, and enzyme inhibitors. The introduction of a 4-chlorophenyl substituent at the 4-position and an amine group at the 3-position of the furazan ring, as in the case of 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine, creates a molecule with a specific conformational and electronic profile that has garnered attention for its potential therapeutic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃O | PubChem |
| Molecular Weight | 195.61 g/mol | PubChem |
| IUPAC Name | 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine | PubChem |
| CAS Number | 18049-72-4 | ChemicalBook |
| Canonical SMILES | C1=CC(=CC=C1C2=C(N=O)N=C2N)Cl | PubChem |
Predicted and Experimental Physicochemical Data
Predictive models are invaluable in the early stages of drug discovery for estimating the properties of novel compounds. These predictions, however, should always be confirmed by experimental data whenever possible.
| Property | Predicted Value | Experimental Value | Reference |
| Melting Point | Not available | 143-145 °C | ChemicalBook |
| Boiling Point | 358.0±52.0 °C (at 760 mmHg) | Not available | ChemSrc |
| Density | 1.5±0.1 g/cm³ | Not available | ChemSrc |
| pKa | 3.26±0.50 | Not available | ChemSrc |
| LogP | 2.26 | Not available | PubChem |
Expert Insight: The predicted LogP value of 2.26 suggests that 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine has moderate lipophilicity. This is a desirable characteristic for many drug candidates, as it can facilitate membrane permeability without leading to excessive partitioning into fatty tissues. The pKa value indicates that the amine group is weakly basic.
Synthesis and Purification
The synthesis of 3-amino-4-aryl-1,2,5-oxadiazoles typically involves a multi-step process starting from readily available precursors. The following is a representative synthetic workflow.
General Synthetic Workflow
Caption: A generalized synthetic pathway for 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of 4-Chlorobenzaldehyde Oxime
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Dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.
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Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
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Upon completion, pour the mixture into ice water and collect the precipitate by filtration.
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Wash the solid with cold water and dry to afford 4-chlorobenzaldehyde oxime.
Step 2: Synthesis of 4-Chlorobenzohydroximoyl Chloride
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Suspend 4-chlorobenzaldehyde oxime (1 equivalent) in a suitable solvent such as DMF.
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Add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 1-2 hours.
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The reaction progress can be monitored by TLC.
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Once the starting material is consumed, the reaction mixture containing the hydroximoyl chloride is used directly in the next step.
Step 3: Cyclization to form 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine
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To the solution from Step 2, add cyanamide (1.2 equivalents) and a base such as triethylamine (2.5 equivalents).
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Heat the reaction mixture to 80-100 °C for 4-6 hours.
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After cooling, pour the reaction mixture into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine.
Trustworthiness through Self-Validation: Each step of this synthesis should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the reaction has gone to completion before proceeding to the next step. The identity and purity of the final product must be confirmed by methods such as NMR, Mass Spectrometry, and HPLC.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and stability of 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically employed for purity assessment. A C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is a common starting point. Detection is usually performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
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Gas Chromatography (GC): Due to its volatility, GC coupled with a mass spectrometer (GC-MS) can also be a powerful tool for both identification and purity analysis, provided the compound is thermally stable.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will provide information about the aromatic protons of the chlorophenyl ring and the amine protons. The chemical shifts, splitting patterns, and integration of these signals are characteristic of the molecule's structure.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming its structure.
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Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretches of the amine group, the C=N and N-O stretches of the furazan ring, and the C-Cl stretch of the chlorophenyl group.
Caption: A standard workflow for the analytical characterization of a synthesized compound.
Biological Activity and Potential Applications
While specific and extensive biological data for 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine is not widely published in top-tier journals, the broader class of 3-amino-4-aryl-1,2,5-oxadiazoles has shown promise in several therapeutic areas.
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Enzyme Inhibition: The furazan ring can act as a bioisostere for other functional groups that interact with enzyme active sites. The specific substitution pattern of 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine may lend itself to the inhibition of certain kinases or other enzymes implicated in disease.
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Anticancer Activity: Many heterocyclic compounds containing nitrogen and oxygen have been investigated for their anticancer properties. The mechanism could involve apoptosis induction, cell cycle arrest, or inhibition of signaling pathways crucial for cancer cell proliferation.
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Scaffold for Library Synthesis: This compound can serve as a valuable starting material for the synthesis of a library of related compounds. By modifying the amine group or the chlorophenyl ring, a diverse set of molecules can be generated for high-throughput screening against various biological targets.
Expert Insight: The future research direction for 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine should focus on screening it against a panel of disease-relevant targets. Based on its structural features, kinases, and proteases involved in cancer and inflammatory diseases would be logical starting points.
Conclusion
4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound with a well-defined structure and accessible synthetic routes. Its physicochemical properties suggest it has the potential for good drug-like characteristics. While its specific biological activities are still under exploration, its structural similarity to other biologically active furazan derivatives makes it a compound of interest for further investigation in drug discovery programs. The methodologies outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for a deeper understanding of its therapeutic potential.
